molecular formula C9H7FO4 B1444393 3-Fluoro-4-(methoxycarbonyl)benzoic acid CAS No. 161796-11-8

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Cat. No. B1444393
M. Wt: 198.15 g/mol
InChI Key: BHCZVQVKEQQOAN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the compound’s molecular structure and the arrangement of atoms.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

Research on benzoic acids, including variants like 3-Fluoro-4-(methoxycarbonyl)benzoic acid, has demonstrated their potential in directed lithiation processes. Such methods enable the synthesis of benzoic acids that are contiguously tri- and tetra-substituted with a variety of functionalities, showcasing their versatility in organic synthesis (Bennetau et al., 1995).

Environmental Studies in Methanogenic Consortia

In environmental science, fluorinated benzoic acids, including compounds similar to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have been used to trace metabolic pathways in methanogenic consortia. This highlights their role in studying the biodegradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).

Applications in Nanotechnology

In nanotechnology, derivatives of benzoic acid, including those with fluoro and methoxycarbonyl groups, have been used for modifying multiwalled carbon nanotubes. This application is significant in the development of hybrid nanomaterials with potential uses in catalysis and electronic devices (Monteiro et al., 2015).

Luminescent Properties in Coordination Compounds

The influence of electron-withdrawing and electron-donating groups on luminescent properties has been studied using benzoic acid derivatives, including 3-Fluoro-4-(methoxycarbonyl)benzoic acid. These studies are crucial in the development of new luminescent materials for various technological applications (Sivakumar et al., 2010).

Chemical Reactivity and Synthesis

Studies on the synthesis of fluorinated compounds, including those related to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have contributed significantly to the field of chemical synthesis, particularly in the development of heterocyclic compounds (Shi et al., 1996).

Biochemical Pharmacology

While focusing on benzoic acid derivatives, research in pharmacology has explored the structure-activity relationships of these compounds, aiding in the understanding of their biochemical interactions and potential therapeutic applications (Ghauri et al., 1992).

Liquid Crystal Research

In the field of materials science, fluoro-substituted benzoic acids have been studied for their application in liquid crystals. These studies contribute to the development of advanced materials with specific electro-optical properties (Fouzai et al., 2018).

Pharmaceutical Manufacturing

The synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid and related compounds is crucial in the manufacturing of therapeutic drugs, particularly in the context of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Fluorescence Probe Development

Research in the development of functional fluorescence probes has leveraged the properties of fluorescein derivatives, including those related to benzoic acids. This is significant in biological applications where sensitive detection is crucial (Tanaka et al., 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZVQVKEQQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266770
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methoxycarbonyl)benzoic acid

CAS RN

161796-11-8
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 2-fluoro-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Catalytic amount of 10 wt % palladium carbon was added to a solution of methyl 4-benzyloxycarbonyl-2-fluorobenzoate (35.4 mg, 0.123 mmol) in ethanol (2 mL), and the mixture was stirred overnight at room temperature under hydrogen atmosphere. After completion of the reaction, the mixture was filtered through celite and the filtrate was concentrated to obtain 26.0 mg of the desired product as a colorless solid (yield 100%).
Name
methyl 4-benzyloxycarbonyl-2-fluorobenzoate
Quantity
35.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of the crude 2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester (8, 0.14 mol) in EtOH (210 mL) and EtOAc (210 mL) is treated with 10% Pd/C (4.0 g) under hydrogen atmosphere at room temperature for 5 h. After filtration of the catalyst, the filtrate is evaporated in vacuo. Crystals are collected and washed with ether/hexane (1:1) to give 2-fluoroterephthalic acid 1-methyl ester (9) as white solid.
Name
2-fluoroterephthalic acid 4-benzyl ester 1-methyl ester
Quantity
0.14 mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wang, T Davis, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
The reference standard 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid was synthesized from 2,5-dimethyl-2,5-hexanediol and 2-fluoro-4-…
Number of citations: 7 www.sciencedirect.com

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